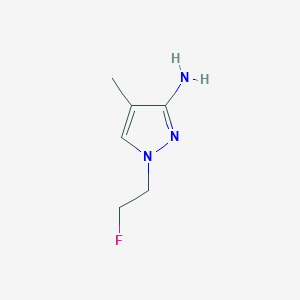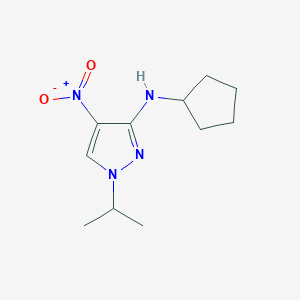
4-(1'-Ethyl-3'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1’-Ethyl-3’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline hydrochloride is a synthetic organic compound that belongs to the class of bipyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1’-Ethyl-3’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline hydrochloride typically involves the following steps:
Formation of the bipyrazole core: This can be achieved by the condensation of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Alkylation: The bipyrazole core is then alkylated using ethyl and methyl halides in the presence of a base such as potassium carbonate.
Amination: The alkylated bipyrazole is reacted with aniline under catalytic conditions to introduce the aniline moiety.
Hydrochloride formation: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1’-Ethyl-3’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the bipyrazole core.
Reduction: Reduced forms of the bipyrazole core.
Substitution: Substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1’-Ethyl-3’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 4-(1’-Ethyl-3’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1’-Methyl-3’-ethyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline hydrochloride
- 4-(1’-Ethyl-3’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)phenol hydrochloride
Uniqueness
4-(1’-Ethyl-3’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline hydrochloride is unique due to its specific substitution pattern on the bipyrazole core and the presence of the aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
1431967-85-9 |
|---|---|
Molekularformel |
C15H18ClN5 |
Molekulargewicht |
303.79 |
IUPAC-Name |
4-[3-(1-ethyl-3-methylpyrazol-4-yl)pyrazol-1-yl]aniline;hydrochloride |
InChI |
InChI=1S/C15H17N5.ClH/c1-3-19-10-14(11(2)17-19)15-8-9-20(18-15)13-6-4-12(16)5-7-13;/h4-10H,3,16H2,1-2H3;1H |
InChI-Schlüssel |
ZYTJQMZUHIVXBS-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C2=NN(C=C2)C3=CC=C(C=C3)N.Cl |
Kanonische SMILES |
CCN1C=C(C(=N1)C)C2=NN(C=C2)C3=CC=C(C=C3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Isopropyl-N-[2-(3-methoxyphenyl)ethyl]-4-nitro-1H-pyrazol-3-amine](/img/structure/B3047626.png)







![1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B3047640.png)

![1-ethyl-N-[2-(3-methoxyphenyl)ethyl]-4-nitro-1H-pyrazol-3-amine](/img/structure/B3047643.png)


